Superior PP2A Inhibition Potency of DTX-1 Compared to Okadaic Acid (Ki)
In a comparative enzyme inhibition study using PP2A purified from Mytilus chilensis, dinophysistoxin-1 (DTX-1) demonstrated a 4.2-fold greater affinity for the enzyme than okadaic acid (OA), as reflected by its lower inhibition constant (Ki) [1].
| Evidence Dimension | Inhibition constant (Ki) for PP2A |
|---|---|
| Target Compound Data | Ki = 0.40 nM |
| Comparator Or Baseline | Okadaic acid (OA): Ki = 1.68 nM |
| Quantified Difference | 4.2-fold more potent |
| Conditions | p-NPP hydrolysis assay using PP2A purified from Mytilus chilensis mussel |
Why This Matters
This quantifies the higher intrinsic potency of DTX-1 at the molecular target level, essential for experiments where maximal PP2A inhibition at minimal concentration is required.
- [1] Rivas, M., García, C., Liberona, J. L., & Lagos, N. (2000). Biochemical characterization and inhibitory effects of dinophysistoxin-1, okadaic acid and microcystine l-r on protein phosphatase 2a purified from the mussel Mytilus chilensis. Biological Research, 33(3-4), 197-206. View Source
